

SB 202190 effect on cytokine expression

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Compound of Interest		
Compound Name:	SB 202190	
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An In-depth Technical Guide on the Core Effects of **SB 202190** on Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

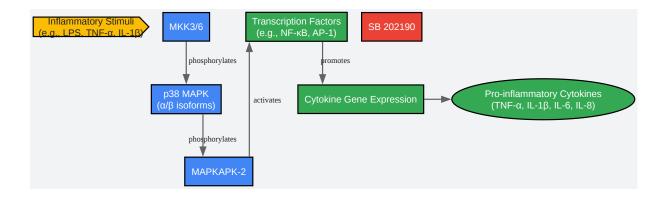
SB 202190 is a potent, cell-permeable, and highly selective small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α and p38β isoforms.[1][2] Its primary mechanism of action involves the competitive inhibition of ATP binding to p38 MAPK, which in turn prevents the phosphorylation of downstream substrates crucial for the synthesis of pro-inflammatory cytokines.[1][3][4] This guide provides a comprehensive overview of the effects of SB 202190 on cytokine expression, detailing its mechanism of action, summarizing quantitative data from various studies, outlining common experimental protocols, and visualizing key pathways and workflows.

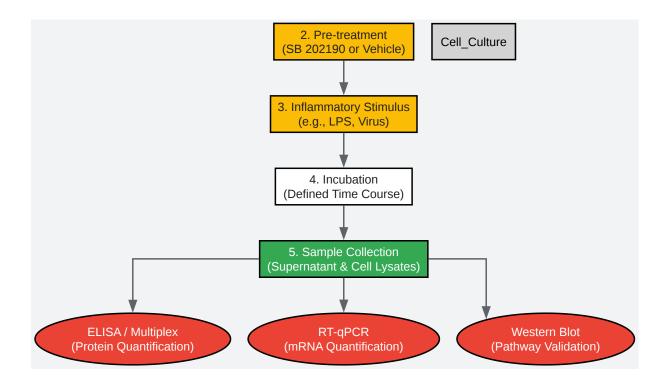
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[5] Activation of this pathway leads to the production of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β).[1][3][6] **SB 202190** acts as an ATP-competitive inhibitor, binding to the ATP pocket of p38 α and p38 β with high affinity.[4][6] This binding event blocks the kinase activity of p38, thereby preventing the phosphorylation and activation of its downstream targets, such as MAPK-activated protein kinase 2 (MAPKAPK-2).[1] The inhibition of this signaling



cascade ultimately leads to a significant reduction in the transcription and translation of key inflammatory cytokine genes.





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